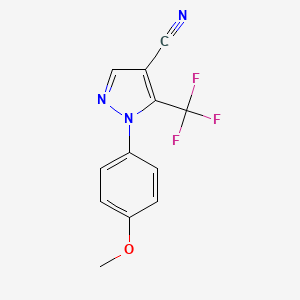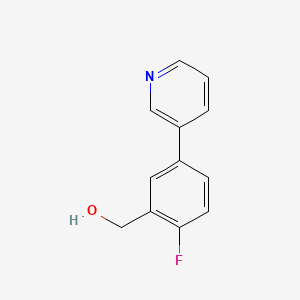
(2-Fluoro-5-(pyridin-3-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Fluoro-5-(pyridin-3-yl)phenyl)methanol” is a chemical compound that belongs to the class of organic compounds known as aryl-phenylketones . It has a linear formula of C12H11NO and a molecular weight of 185.228 .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of similar compounds has been achieved through a three-step substitution reaction . Additionally, the synthesis of fluorinated pyridines, which are related compounds, has been achieved through several variations of the Baltz-Schiemann reaction .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various techniques such as X-ray diffraction . The structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex. For instance, the reaction of Grignard reagents with pyridine N-oxides has been used to afford 2-substituted pyridines . Furthermore, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides has been used to provide alkylated pyridines bearing an all-carbon quaternary center .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For instance, the boiling point of a similar compound, 2-Pyridinemethanol, is 112-113°C at 16mmHg, and it has a density of 1.131g/mL at 25°C .Scientific Research Applications
- BNCT is a cancer treatment that uses boron-containing compounds. Fluorinated pyridines, including our compound, have been investigated for BNCT applications .
- (2-Fluoro-5-(pyridin-3-yl)phenyl)methanol derivatives labeled with 18F could serve as PET tracers for various biological applications .
Boron Neutron Capture Therapy (BNCT)
Radiosynthesis and Imaging Agents
Fluorescent Probes and Cellular Imaging
Agrochemicals and Pesticides
Mechanism of Action
Safety and Hazards
The safety and hazards associated with such compounds can vary depending on their specific chemical structure. For instance, 2-Pyridinemethanol has been classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . Similarly, (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol has been classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it can cause eye irritation, skin irritation, and may cause respiratory irritation .
Future Directions
The future directions for the research and development of such compounds can be vast. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrosis activity . This suggests that similar compounds could potentially be developed into novel anti-fibrotic drugs .
properties
IUPAC Name |
(2-fluoro-5-pyridin-3-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-12-4-3-9(6-11(12)8-15)10-2-1-5-14-7-10/h1-7,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDOTYAOHWZBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-(pyridin-3-yl)phenyl)methanol | |
CAS RN |
1214391-35-1 |
Source


|
| Record name | [2-fluoro-5-(pyridin-3-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2488174.png)
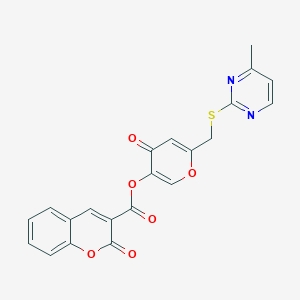
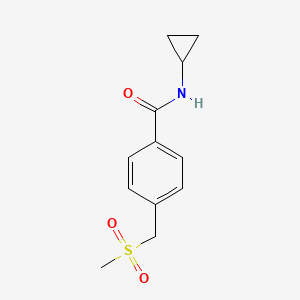

![Chloro[tri(o-tolyl)phosphine]gold(I)](/img/structure/B2488179.png)

![(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B2488182.png)


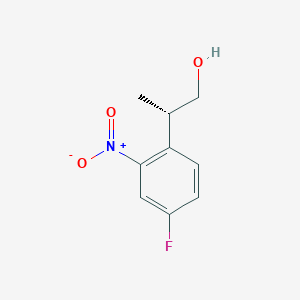
![(2R,3R,4R,5S,6S)-6-[(2S,3S,4R,5R,6R)-2-[[(3R,4aS,6aS,6bR,8aR,11R,12aS,14aS,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)
![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2488192.png)
![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)
